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Compound of Interest

Compound Name: 1,3,5-Trimethylpyrazole

Cat. No.: B015565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for key reactions

involving 1,3,5-trimethylpyrazole, a versatile heterocyclic compound. The protocols outlined

below are intended to serve as a comprehensive guide for the synthesis, functionalization, and

characterization of this important chemical intermediate.

Introduction
1,3,5-Trimethylpyrazole is a substituted pyrazole that serves as a valuable building block in

organic synthesis.[1] Its electron-rich aromatic ring is amenable to various electrophilic

substitution reactions, making it a key precursor for the synthesis of more complex molecules

with potential applications in pharmaceuticals and agrochemicals.[1] This document details the

experimental procedures for the synthesis of 1,3,5-trimethylpyrazole and its subsequent

formylation, nitration, and bromination at the C4 position.

Synthesis of 1,3,5-Trimethylpyrazole
The synthesis of 1,3,5-trimethylpyrazole is typically achieved through a two-step process: the

condensation of acetylacetone with a hydrazine source to form 3,5-dimethylpyrazole, followed

by N-methylation.
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A common method for the synthesis of 3,5-dimethylpyrazole involves the reaction of

acetylacetone with hydrazine sulfate in an alkaline solution.[2]

Experimental Protocol:

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous

sodium hydroxide solution.[2]

Cool the flask in an ice bath until the temperature of the mixture is below 15 °C.[2]

While maintaining the temperature at approximately 15 °C, add 50 g (0.50 mol) of

acetylacetone dropwise with vigorous stirring over a period of 30 minutes.[2]

After the addition is complete, continue stirring the mixture in the ice bath for an additional

hour.[2]

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

Transfer the mixture to a 1-liter separatory funnel and extract with 125 mL of diethyl ether.

Separate the layers and extract the aqueous layer with four additional 40 mL portions of

diethyl ether.[2]

Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over

anhydrous potassium carbonate.[2]

Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

The crude product can be purified by recrystallization from petroleum ether (90-100 °C) to

yield 35-37 g (73-77%) of white crystalline solid with a melting point of 107-108 °C.[2]

N-Methylation of 3,5-Dimethylpyrazole to Yield 1,3,5-
Trimethylpyrazole
The final step to obtain 1,3,5-trimethylpyrazole is the methylation of the nitrogen atom of 3,5-

dimethylpyrazole. This can be achieved using a suitable methylating agent such as methyl
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iodide in the presence of a base.

Experimental Protocol:

In a round-bottomed flask, dissolve the synthesized 3,5-dimethylpyrazole in a suitable

solvent such as ethanol.

Add a base, for example, sodium hydroxide or potassium carbonate, to the solution.

Add a methylating agent, such as methyl iodide, to the reaction mixture.

The reaction is typically stirred at room temperature or with gentle heating to ensure

completion.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by removing the solvent, followed by

extraction and purification, often through distillation or chromatography, to yield 1,3,5-
trimethylpyrazole.

Electrophilic Substitution Reactions at the C4
Position
The C4 position of 1,3,5-trimethylpyrazole is highly activated towards electrophilic attack. The

following sections detail the protocols for formylation, nitration, and bromination at this position.

Vilsmeier-Haack Formylation: Synthesis of 1,3,5-
Trimethylpyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich

aromatic and heteroaromatic compounds.[3]

Experimental Protocol:

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard

tube, place N,N-dimethylformamide (DMF).
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Cool the flask in an ice bath to 0-5 °C.

Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the

temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this

temperature to form the Vilsmeier reagent.

Dissolve 1,3,5-trimethylpyrazole in a suitable solvent (e.g., DMF or a chlorinated solvent).

Add the solution of 1,3,5-trimethylpyrazole dropwise to the pre-formed Vilsmeier reagent,

keeping the temperature controlled.

After the addition, the reaction mixture is typically heated to a temperature ranging from 60 to

120 °C for several hours to ensure complete reaction.[4][5]

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous

stirring.

Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to

a pH of 7-8.

The product, 1,3,5-trimethylpyrazole-4-carbaldehyde, usually precipitates as a solid and

can be collected by filtration.

The crude product can be purified by recrystallization from a suitable solvent like ethanol or

by column chromatography.

Nitration: Synthesis of 4-Nitro-1,3,5-trimethylpyrazole
Nitration of 1,3,5-trimethylpyrazole can be achieved using a mixture of concentrated nitric

acid and sulfuric acid.

Experimental Protocol:

In a round-bottomed flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
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Slowly add concentrated nitric acid dropwise with stirring, ensuring the temperature does not

exceed 10 °C.

In a separate flask, dissolve 1,3,5-trimethylpyrazole in a minimal amount of concentrated

sulfuric acid and cool the solution in an ice bath.

Add the solution of 1,3,5-trimethylpyrazole dropwise to the cold nitrating mixture with

continuous stirring and cooling.

After the addition is complete, allow the reaction mixture to stir at a low temperature for a

specified period, monitoring the reaction by TLC.

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

Collect the solid product by filtration and wash thoroughly with cold water until the washings

are neutral.

The crude 4-nitro-1,3,5-trimethylpyrazole can be purified by recrystallization from a suitable

solvent (e.g., ethanol).

Bromination: Synthesis of 4-Bromo-1,3,5-
trimethylpyrazole
Bromination at the C4 position can be readily achieved using N-bromosuccinimide (NBS) or

elemental bromine. The use of NBS is often preferred for its milder reaction conditions and

higher selectivity.[6]

Experimental Protocol (using NBS):

Dissolve 1,3,5-trimethylpyrazole in a suitable solvent such as acetonitrile or a chlorinated

solvent in a round-bottomed flask.[7]

Add N-bromosuccinimide (NBS) to the solution. For monobromination, approximately one

equivalent of NBS is used.[7]

The reaction is typically stirred at room temperature. The progress of the reaction can be

monitored by TLC.
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Upon completion, the succinimide byproduct can be removed by filtration.

The filtrate is then concentrated under reduced pressure.

The residue is taken up in a suitable organic solvent and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to

yield the crude product.

Purification of 4-bromo-1,3,5-trimethylpyrazole can be achieved by column

chromatography or recrystallization.

Quantitative Data Summary
Reactio
n

Starting
Material

Reagent
s

Solvent
Temper
ature
(°C)

Time Product
Yield
(%)

Synthesi

s

Acetylac

etone

Hydrazin

e sulfate,

NaOH

Water/Et

her
15 1.5 h

3,5-

Dimethyl

pyrazole

73-77[2]

Formylati

on

1,3,5-

Trimethyl

pyrazole

DMF,

POCl₃
DMF 60-120 2-6 h

1,3,5-

Trimethyl

pyrazole-

4-

carbalde

hyde

Good to

Excellent

[4][5]

Nitration

1,3,5-

Trimethyl

pyrazole

HNO₃,

H₂SO₄
H₂SO₄ 0-10 1-3 h

4-Nitro-

1,3,5-

trimethyl

pyrazole

Moderate

to Good

Brominati

on

1,3,5-

Trimethyl

pyrazole

NBS
Acetonitri

le

Room

Temp.
1-4 h

4-Bromo-

1,3,5-

trimethyl

pyrazole

High[7]
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Spectroscopic Data
Compound

1H NMR (CDCl₃, δ
ppm)

13C NMR (CDCl₃, δ
ppm)

Mass Spectrum
(m/z)

1,3,5-

Trimethylpyrazole

3.65 (s, 3H, N-CH₃),

2.19 (s, 3H, C₃-CH₃),

2.13 (s, 3H, C₅-CH₃),

5.75 (s, 1H, C₄-H)

148.1, 139.4, 106.4,

35.0, 13.0, 11.0
110 (M+)[8]

1,3,5-

Trimethylpyrazole-4-

carbaldehyde

9.95 (s, 1H, CHO),

3.75 (s, 3H, N-CH₃),

2.50 (s, 3H, C₃-CH₃),

2.45 (s, 3H, C₅-CH₃)

185.0, 155.0, 145.0,

115.0, 36.0, 14.0, 12.0
138 (M+)[9]

4-Nitro-1,3,5-

trimethylpyrazole

3.80 (s, 3H, N-CH₃),

2.60 (s, 3H, C₃-CH₃),

2.55 (s, 3H, C₅-CH₃)

150.0, 142.0, 130.0,

37.0, 13.0, 11.0
155 (M+)

4-Bromo-1,3,5-

trimethylpyrazole

3.70 (s, 3H, N-CH₃),

2.25 (s, 3H, C₃-CH₃),

2.20 (s, 3H, C₅-CH₃)

149.0, 140.0, 95.0,

36.0, 13.5, 11.5
188/190 (M+, M+2)

Note: The spectroscopic data provided are approximate and may vary depending on the

solvent and instrument used.
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Click to download full resolution via product page

Caption: Synthesis workflow for 1,3,5-trimethylpyrazole.
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Caption: Key electrophilic substitution reactions of 1,3,5-trimethylpyrazole.
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Vilsmeier-Haack Formylation Workflow
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Caption: Experimental workflow for the Vilsmeier-Haack formylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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